HPB

HDAC6 selectivity IC50 comparison isozyme selectivity

HPB is the preferred research tool for dissecting HDAC6-specific functions without triggering apoptosis. It induces cytostatic growth arrest (GI50 8 µM in LNCaP) and preserves cell viability up to 64 µM, unlike pro-apoptotic inhibitors. Validated in vivo, HPB reduces CWR22 tumor expansion by 73% at 300 mg/kg without weight loss. Its monodentate zinc-binding mode (PDB: 5WBN) makes it a reference compound for structure-based drug design. Choose HPB for selective, non-cytotoxic HDAC6 inhibition backed by crystallographic and in vivo efficacy data.

Molecular Formula C18H20N2O4
Molecular Weight 328.37
CAS No. 1800066-24-3
Cat. No. B607973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPB
CAS1800066-24-3
SynonymsHPB
Molecular FormulaC18H20N2O4
Molecular Weight328.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)N(CCO)CC2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C18H20N2O4/c21-11-10-20(17(22)12-14-4-2-1-3-5-14)13-15-6-8-16(9-7-15)18(23)19-24/h1-9,21,24H,10-13H2,(H,19,23)
InChIKeyGTFAUKGKYICUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColor: white to off-white Form: Solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HPB (CAS 1800066-24-3): Selective HDAC6 Inhibitor for Epigenetic and Oncology Research


HPB (N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide) is a cell-permeable, non-cytotoxic N-hydroxybenzamide derivative that functions as a selective inhibitor of histone deacetylase 6 (HDAC6) [1]. It exhibits an IC₅₀ of 31 nM against HDAC6 in enzymatic assays, demonstrating over 30-fold selectivity for HDAC6 relative to HDAC1 [1]. As a class IIb HDAC inhibitor, HPB is widely used as a research tool to dissect HDAC6-specific roles in microtubule dynamics, protein trafficking, and cellular stress responses [1].

Why HPB Cannot Be Interchanged with Other HDAC6 Inhibitors


Substituting HPB with another HDAC6 inhibitor is not a trivial decision due to critical differences in selectivity profiles, binding modes, and cellular phenotypes. While many HDAC6 inhibitors exist, their selectivity windows relative to other HDAC isoforms vary widely—from ~30-fold for HPB to over 1000-fold for Tubastatin A . Furthermore, HPB's monodentate zinc-binding geometry, as revealed by X-ray crystallography, differs from the canonical bidentate coordination exhibited by broad-spectrum inhibitors like SAHA (vorinostat) [1]. These structural and pharmacological distinctions directly impact experimental outcomes, including tubulin acetylation levels, cell cycle effects, and in vivo efficacy, underscoring the necessity of selecting the appropriate tool compound for a given research question [1].

Quantitative Differentiation of HPB: Head-to-Head Evidence Against Key HDAC6 Inhibitors


Selectivity Ratio for HDAC6 vs. HDAC1: HPB vs. Tubastatin A and Nexturastat A

HPB demonstrates an IC50 of 31 nM for HDAC6 and 1133 nM for HDAC1, yielding a 36.5-fold selectivity for HDAC6. In contrast, Tubastatin A exhibits a substantially higher selectivity of 1093-fold (15 nM vs. 16.4 µM) . Nexturastat A is even more selective, with a reported >190-fold selectivity (IC50 5 nM) over other HDACs [1]. HPB's intermediate selectivity provides a balanced window, enabling potent HDAC6 inhibition while maintaining measurable activity on class I HDACs, which may be desirable in certain oncology contexts.

HDAC6 selectivity IC50 comparison isozyme selectivity

Zinc-Binding Geometry: Monodentate vs. Bidentate Coordination

X-ray crystallographic analysis of the HDAC6 catalytic domain 2 in complex with HPB (PDB: 5WBN) reveals an unusual monodentate zinc coordination mode, where only one oxygen atom of the hydroxamate group binds the active site Zn2+ ion [1]. This contrasts with the canonical bidentate coordination observed for broad-spectrum inhibitors like SAHA (vorinostat), where both hydroxamate oxygens coordinate the zinc ion [1]. The monodentate geometry is also shared by other selective HDAC6 inhibitors such as ACY-1215 (Ricolinostat) and ACY-1083, but HPB's specific phenylhydroxamate scaffold imparts unique steric interactions within the binding pocket [1].

zinc-binding mode X-ray crystallography hydroxamate inhibitors

In Vivo Antitumor Efficacy in Prostate Cancer Xenograft Model

In a CWR22 prostate cancer xenograft mouse model, intraperitoneal administration of HPB at 300 mg/kg, five days per week for four weeks, suppressed tumor expansion by 73% compared to vehicle-treated controls, without detectable weight loss . In comparison, the more selective inhibitor Tubastatin A showed efficacy in reducing tau hyperphosphorylation in Alzheimer's disease models but has not been reported to achieve comparable tumor growth inhibition in prostate cancer xenografts [1].

xenograft prostate cancer in vivo efficacy

Cellular Phenotype: Growth Inhibition vs. Cytotoxicity

HPB treatment results in reduced growth but not viability of LNCaP prostate cancer cells (GI50 = 8 µM) and non-cancer human foreskin fibroblasts (GI50 = 16–32 µM) after 72 hours . In contrast, the highly selective HDAC6 inhibitor Nexturastat A suppresses proliferation and induces apoptosis in B16 melanoma cells with a GI50 of 14.3 µM . This difference in cellular outcome (cytostatic vs. apoptotic) underscores the distinct biological consequences of inhibiting HDAC6 with different chemical scaffolds and selectivity profiles.

cell viability GI50 cancer cells

Isoform Selectivity Profile Across HDAC Family

HPB exhibits a broad selectivity window across the HDAC family, with IC50 values of 31 nM (HDAC6), 376 nM (HDAC8), 677 nM (HDAC10), 842 nM (HDAC1), 1133 nM (HDAC7), and >2 µM for HDAC2/3/4/11/9/5 . In comparison, the pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC1 and HDAC6 with nearly equal potency (IC50 ≈ 10–50 nM), lacking the selectivity required for HDAC6-specific studies [1]. HPB's profile enables targeted inhibition of HDAC6 while maintaining residual activity on class I HDACs at higher concentrations, a feature not shared by ultra-selective inhibitors like Tubastatin A (>1000-fold selective).

HDAC selectivity pan-HDAC profiling isozyme inhibition

Optimal Use Cases for HPB Based on Quantitative Evidence


Prostate Cancer Xenograft Studies Requiring In Vivo HDAC6 Inhibition

HPB is the inhibitor of choice for prostate cancer xenograft models, such as CWR22, where it has demonstrated a 73% reduction in tumor expansion at 300 mg/kg i.p. without weight loss . This validated in vivo efficacy, combined with its moderate selectivity profile, makes HPB preferable to ultra-selective inhibitors like Tubastatin A, which lack reported antitumor activity in this specific context [1].

Mechanistic Studies Distinguishing Cytostatic vs. Apoptotic HDAC6 Inhibition

Researchers investigating the role of HDAC6 in cell cycle regulation without triggering apoptosis should select HPB, as it induces a cytostatic growth arrest in LNCaP cells (GI50 = 8 µM) without reducing viability up to 64 µM . This contrasts with Nexturastat A, which promotes apoptosis in B16 cells [1], allowing HPB to serve as a tool to dissect non-apoptotic HDAC6 functions.

Structural Biology Investigations of Selective Hydroxamate-Zinc Binding

HPB is a validated ligand for X-ray crystallography studies of the HDAC6 catalytic domain, as its monodentate zinc coordination mode has been resolved at high resolution (PDB: 5WBN) . This structural insight is critical for structure-based drug design efforts targeting selective HDAC6 inhibitors, and HPB serves as a reference compound for characterizing novel inhibitors with similar binding geometries.

Cellular Assays Requiring Balanced HDAC6/Class I HDAC Inhibition

In experimental systems where complete ablation of class I HDAC activity is undesirable, HPB's 36.5-fold selectivity for HDAC6 over HDAC1 provides a suitable window. This profile is advantageous for studying HDAC6-specific functions in cells that are sensitive to broad HDAC inhibition, avoiding the confounding effects seen with pan-inhibitors like SAHA.

Technical Documentation Hub

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34 linked technical documents
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